N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-10-8-11(2)16-14(15-10)18-7-3-4-12(9-18)17-21(19,20)13-5-6-13/h8,12-13,17H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENGDQZHLVNKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
For instance:
Sulfonamide-Based Compounds: Sulfonamides like USP Nisoldipine Related Compounds C, D, and E () share a nitroaromatic scaffold but differ in core structure (e.g., dihydropyridine vs. pyrimidinyl-piperidine).
Piperidine Derivatives :
Piperidine-containing compounds often exhibit conformational flexibility. The 4,6-dimethylpyrimidin-2-yl substituent in the target compound may stabilize interactions with hydrophobic enzyme pockets, a feature absent in simpler piperidine sulfonamides.
Crystallographic and Computational Analysis
- Structural Refinement : The target compound’s crystal structure refinement using SHELXL would yield metrics (e.g., R-factors, bond-length deviations) comparable to other sulfonamides. For example, typical R1 values for similar small molecules refined with SHELXL range from 0.03–0.05 .
- Visualization Tools: Programs like ORTEP-3 and WinGX enable side-by-side comparison of molecular geometries. For instance, the cyclopropane ring’s bond angles (~60°) would contrast sharply with non-cyclic sulfonamides (e.g., ~109.5° for tetrahedral carbons).
Hypothetical Data Table: Structural Parameters of Sulfonamide Analogues
Research Findings and Implications
- Pharmacological Potential: The cyclopropane sulfonamide’s rigidity may reduce metabolic degradation compared to flexible esters in nisoldipine derivatives .
- Synthetic Challenges : The compound’s stereochemical complexity requires advanced crystallographic validation, as implemented in WinGX workflows .
Preparation Methods
Direct Amination of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride reacts with ammonia in 1,4-dioxane at room temperature for 72 hours, yielding cyclopropanesulfonamide in 74% isolated yield. The reaction proceeds via nucleophilic displacement of the chloride by ammonia, with precipitation of ammonium chloride as a byproduct. Key spectral data include:
-
1H NMR (CDCl3) : δ 4.62 (2H, s, NH2), 2.59 (1H, m, cyclopropane CH), 1.20 (2H, m, cyclopropane CH2), 1.02 (2H, m, cyclopropane CH2).
An alternative protocol uses methanolic ammonium hydroxide at 0°C for 16 hours, achieving a lower yield of 52%. The reduced efficiency is attributed to competing hydrolysis of the sulfonyl chloride in protic solvents.
Boc-Protected Sulfonamide for Functionalization
For synthetic routes requiring temporary protection, cyclopropanesulfonamide is Boc-protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts. This method achieves yields of 65–99%. The Boc group enhances solubility and prevents undesired side reactions during subsequent coupling steps. Deprotection under acidic conditions regenerates the free sulfonamide.
Preparation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-amine
The piperidine-pyrimidine backbone is constructed via nucleophilic aromatic substitution (NAS) or reductive amination.
Nucleophilic Aromatic Substitution
Piperidin-3-amine reacts with 2-chloro-4,6-dimethylpyrimidine in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate as a base. This method affords the substituted piperidine in 70–85% yield. The reaction exploits the electron-deficient nature of the pyrimidine ring, enabling displacement of the chloride by the secondary amine.
Reductive Amination
An alternative approach involves condensing 4,6-dimethylpyrimidine-2-carbaldehyde with piperidin-3-amine in methanol, followed by sodium cyanoborohydride-mediated reduction. This method avoids harsh conditions and achieves comparable yields (75–80%).
Sulfonylation of Piperidine-Pyrimidine Intermediate
The final step involves coupling 1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-amine with cyclopropanesulfonyl chloride under mild basic conditions.
Direct Sulfonylation in Dichloromethane
A solution of the piperidine amine (1.0 equiv) and cyclopropanesulfonyl chloride (1.2 equiv) in DCM is treated with TEA (2.5 equiv) at 0°C. The reaction is stirred for 4–6 hours at room temperature, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexanes) to isolate the product in 68–72% yield.
Key Characterization Data :
Alternative Activation Strategies
For recalcitrant substrates, the use of Hünig’s base (DIPEA) in tetrahydrofuran (THF) at reflux improves conversion rates. However, prolonged heating may lead to decomposition, necessitating careful monitoring.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct NAS + Sulfonylation | 68–72 | >95 | Short reaction times, minimal steps | Requires anhydrous conditions |
| Reductive Amination | 70–75 | >90 | Mild conditions, avoids harsh bases | Additional reduction step |
| Boc-Mediated Coupling | 60–65 | >98 | Enhanced solubility of intermediates | Requires deprotection step |
Scalability and Process Optimization
Kilogram-scale production employs continuous flow chemistry for the sulfonylation step, reducing reaction times from hours to minutes and improving safety by minimizing exposure to sulfonyl chlorides. Critical process parameters include:
Q & A
Basic: What synthetic routes are recommended for synthesizing N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves multi-step reactions. A validated approach (adapted from structurally similar compounds) includes:
Preparation of 4,6-dimethylpyrimidin-2-ol as a precursor.
Coupling with piperidine derivatives (e.g., 1-bromopyrrolidine) under reflux in aprotic solvents like acetonitrile.
Sulfonylation using cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C.
Key Parameters:
- Temperature: Higher temperatures (>80°C) during coupling may degrade sensitive intermediates.
- Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Basic: Which analytical techniques are critical for verifying structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms substituent positions (e.g., dimethylpyrimidine protons at δ 2.3–2.5 ppm; cyclopropane protons at δ 0.8–1.2 ppm) .
- 2D NMR (COSY, HSQC) resolves stereochemistry of the piperidine ring.
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological studies) .
- Mass Spectrometry (HRMS):
Advanced: How can researchers address contradictions in reported biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times).
- Compound Stability: Test stability under assay conditions (e.g., DMSO stock solutions degrade at >4°C).
- Metabolite Interference: Use LC-MS to identify active metabolites .
Case Study:
A 2023 study resolved conflicting IC50 values by replicating assays under controlled oxygen levels (5% CO2 vs. ambient), revealing hypoxia-dependent activity .
Advanced: What computational strategies predict binding modes of this compound with biological targets?
Answer:
- Molecular Docking (AutoDock Vina):
- Use crystal structures of target proteins (e.g., kinases) from the PDB.
- Optimize protonation states of the sulfonamide group at physiological pH .
- Molecular Dynamics (MD) Simulations:
- Simulate ligand-protein interactions over 100 ns to assess binding stability.
- Free energy calculations (MM-PBSA) quantify binding affinity .
Example:
A 2024 study predicted strong hydrogen bonding between the sulfonamide group and Thr123 of a kinase target, validated by mutagenesis .
Basic: What are the known or hypothesized biological targets of this compound?
Answer:
Based on structural analogs:
- Kinase Inhibition: The pyrimidine-piperidine scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK2, EGFR).
- Antimicrobial Activity: Sulfonamide derivatives often target dihydropteroate synthase (DHPS) in bacteria .
- CNS Targets: Piperidine moieties may cross the blood-brain barrier, suggesting potential neuropharmacological applications .
Advanced: How do modifications to the cyclopropane or sulfonamide groups alter physicochemical properties?
Answer:
- Cyclopropane Replacement:
- Substitution with larger rings (e.g., cyclohexane) increases logP (lipophilicity) but reduces metabolic stability.
- Sulfonamide Modifications:
- Fluorination improves membrane permeability (e.g., –SO2CF3 vs. –SO2CH2CH3).
- SAR Table:
| Modification | logP | Solubility (µM) | IC50 (Kinase X) |
|---|---|---|---|
| –SO2–cyclopropane | 2.1 | 45 | 12 nM |
| –SO2–CH2CF3 | 2.8 | 18 | 8 nM |
| –SO2–Ph | 3.2 | 9 | 5 nM |
Data adapted from PubChem analogs .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Intermediate Purification:
- Use recrystallization (ethanol/water) for piperidine intermediates to avoid column chromatography.
- Catalytic Optimization:
- Replace stoichiometric bases (e.g., Et3N) with polymer-supported bases for easier separation .
- Process Analytics:
- Implement in-line FTIR to monitor sulfonylation completion .
Basic: What are the stability and storage recommendations for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
